REACTION_CXSMILES
|
[CH3:1][CH:2]1[CH:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[C:6](=[O:13])[NH:5][C:4]([S:14][CH3:15])=[N:3]1.BrN1C(=O)CCC1=O.C(=O)([O-])[O-].[K+].[K+]>C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.C(Cl)(Cl)(Cl)Cl>[CH3:1][C:2]1[N:3]=[C:4]([S:14][CH3:15])[NH:5][C:6](=[O:13])[C:7]=1[C:8]([O:10][CH2:11][CH3:12])=[O:9] |f:2.3.4|
|
Name
|
ethyl 4-methyl-2-(methylthio)-6-oxo-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate
|
Quantity
|
11.2 g
|
Type
|
reactant
|
Smiles
|
CC1N=C(NC(C1C(=O)OCC)=O)SC
|
Name
|
|
Quantity
|
8.67 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
67 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0.65 g
|
Type
|
catalyst
|
Smiles
|
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 45 min
|
Duration
|
45 min
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with to water (500 mL)
|
Type
|
WASH
|
Details
|
washed with methylene chloride
|
Type
|
ADDITION
|
Details
|
Aqueous phase was acidified by dropwise addition of conc. HCl
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1N=C(NC(C1C(=O)OCC)=O)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.2 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 73.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |